2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-chlorophenol
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Overview
Description
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-chlorophenol is a synthetic organic compound characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-chlorophenol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenol derivative, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons and dehalogenated phenols.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-fluorophenol
- 2-(1-Amino-2,2-dimethylpropyl)-4-iodo-6-chlorophenol
- 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methylphenol
Uniqueness
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-chlorophenol is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the phenol ring enhances its potential for halogen bonding, which can be exploited in the design of new drugs and materials with tailored properties.
Properties
Molecular Formula |
C11H15BrClNO |
---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
2-(1-amino-2,2-dimethylpropyl)-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C11H15BrClNO/c1-11(2,3)10(14)7-4-6(12)5-8(13)9(7)15/h4-5,10,15H,14H2,1-3H3 |
InChI Key |
RXXKXEIPUUVJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=C(C(=CC(=C1)Br)Cl)O)N |
Origin of Product |
United States |
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